5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3OS/c20-13-2-3-15-11(7-13)8-16(28-15)18(27)25-14-5-6-26(10-14)17-4-1-12(9-24-17)19(21,22)23/h1-4,7-9,14H,5-6,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZLQWWNLJPYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)F)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and other therapeutic effects.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancerous processes.
Key Mechanisms:
- Inhibition of Phosphodiesterases (PDEs) : The compound has been shown to inhibit specific PDE isoforms, which play a crucial role in regulating intracellular signaling pathways related to inflammation and cell proliferation .
- Modulation of Cytokine Release : It has been reported to downregulate pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in the inflammatory response .
- Antitumor Activity : Preliminary studies indicate that the compound exhibits selective cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Studies
-
In Vivo Studies on Inflammation :
In a study involving guinea pigs, the compound was administered to assess its effects on bronchial inflammation. Results indicated a significant reduction in eosinophilia and airway hyperactivity, supporting its potential use in treating asthma and other inflammatory diseases . -
Antitumor Efficacy :
A series of experiments conducted on hepatocellular carcinoma (HCC) cells demonstrated that the compound induced apoptosis through the activation of caspase pathways. The findings suggest that it may serve as a promising candidate for HCC treatment .
Scientific Research Applications
Cancer Treatment
Recent studies have indicated that compounds related to 5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide exhibit significant anticancer activity.
- Mechanism of Action : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of this compound have been shown to selectively inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells in vitro and in vivo .
- Case Studies : A notable study demonstrated the efficacy of related compounds against various human cancer cell lines, including breast and prostate cancer. The results showed that these compounds induced apoptosis and inhibited tumor growth significantly more than standard treatments like doxorubicin .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, which are vital in treating diseases characterized by chronic inflammation.
- Research Findings : In vitro assays have revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in managing inflammatory diseases like rheumatoid arthritis .
Modulation of Biological Pathways
This compound may serve as a modulator for various biological pathways, particularly those involving the aryl hydrocarbon receptor (AhR).
- Biological Implications : Compounds with similar structures have been shown to interact with AhR, influencing gene expression related to xenobiotic metabolism and immune responses. This modulation can have implications in drug metabolism and the development of therapies targeting autoimmune diseases .
Comprehensive Data Table
Comparison with Similar Compounds
Structural Analog 1: 5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide (Compound 17)
- Core Structure : Replaces benzo[b]thiophene with a simpler thiophene ring.
- Substituents :
- Nitro group at position 5 (vs. fluorine in the target compound).
- Thiazole ring instead of pyrrolidine.
- Pyridine with CF₃ at position 6 (vs. position 5 in the target).
- Implications :
- The nitro group may confer antibacterial activity but could reduce metabolic stability compared to fluorine [1].
- Thiazole’s aromaticity and rigidity might limit binding flexibility relative to pyrrolidine.
Structural Analog 2: 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide
- Core Structure : Indole ring substituted with chlorine and phenyl groups.
- Substituents: Chlorine at position 5 (vs. fluorine). Thiazolidinone ring (4-oxo-1,3-thiazolidine) instead of pyrrolidine. Trifluoromethylphenyl group on thiazolidinone.
- Implications: Chlorine’s larger size and lower electronegativity may alter target selectivity. Thiazolidinone’s polar carbonyl group could enhance solubility but reduce membrane permeability [2].
Structural Analog 3: Chromen-4-one Derivatives (Example 62)
- Core Structure : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
- Substituents: Fluorine atoms on chromenone and phenyl rings. Methylthiophene and pyrimidine groups.
- Implications :
- The fused aromatic system may increase π-π stacking interactions but reduce solubility.
- Fluorine substitution aligns with the target compound’s strategy for enhancing binding affinity [3].
Structural Analog 4: 1,4-Dihydropyridine Carboxamides (AZ331, AZ257)
- Core Structure: 1,4-dihydropyridine with thioether and cyano groups.
- Substituents :
- Furyl, methoxyphenyl, and bromophenyl groups.
- Implications: The non-aromatic dihydropyridine ring may improve redox activity but decrease stability. Thioether and cyano groups could modulate electron density and pharmacokinetics [4].
Key Comparative Analysis
| Feature | Target Compound | Compound 17 [1] | Chromen-4-one Derivative [3] | 1,4-Dihydropyridine [4] |
|---|---|---|---|---|
| Core Heterocycle | Benzo[b]thiophene | Thiophene | Chromen-4-one | 1,4-Dihydropyridine |
| Electron-Withdrawing Group | 5-Fluoro | 5-Nitro | 5-Fluoro (chromenone) | Cyano |
| Linker Group | Pyrrolidin-3-yl | Thiazol-2-yl | Pyrazolo[3,4-d]pyrimidine | Thioether |
| CF₃ Position | Pyridin-2-yl | Pyridin-3-yl | Not present | Not present |
| Synthetic Accessibility | Moderate (pyrrolidine coupling) | High (thiazole from commercial amine) | Low (multi-step fusion) | Moderate (dihydropyridine synthesis) |
Research Implications
- Bioactivity : The target compound’s benzo[b]thiophene core and fluorine substituent may offer advantages in CNS drug design due to improved blood-brain barrier penetration [3].
- Metabolic Stability: The CF₃ group and pyrrolidine linker likely enhance resistance to oxidative metabolism compared to nitro or thiazolidinone-containing analogs [2].
- Target Selectivity : Structural variations in the linker (e.g., pyrrolidine vs. thiazole) could fine-tune interactions with enzymes or receptors, reducing off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
